WS3

Description

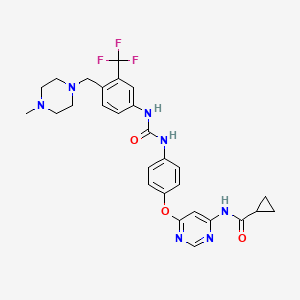

Structure

3D Structure

Properties

IUPAC Name |

N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKOYRNAERIVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tungsten Trisulfide Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for producing tungsten trisulfide (WS₃) powder, a material of increasing interest in various scientific and biomedical fields. This document details the core methodologies, presents quantitative data for comparative analysis, and offers visual representations of the synthesis workflows.

Introduction to Tungsten Trisulfide Synthesis

Tungsten trisulfide (WS₃) is a transition metal sulfide that has garnered attention for its potential applications in catalysis, energy storage, and as a precursor for the synthesis of tungsten disulfide (WS₂). It is typically prepared as an amorphous material, though crystalline forms have also been synthesized. The synthesis of WS₃ powder with controlled morphology, purity, and particle size is crucial for its effective application. The most common methods for WS₃ synthesis include solid-state reactions, solvothermal/hydrothermal methods, and thermal decomposition.

Core Synthesis Methodologies

This section outlines the primary methods for the synthesis of tungsten trisulfide powder, providing both qualitative descriptions and quantitative data where available.

Solid-State Synthesis

The solid-state reaction is a traditional and straightforward method for preparing tungsten trisulfide. This approach involves the direct reaction of tungsten disulfide (WS₂) with elemental sulfur at elevated temperatures in an inert atmosphere. The reaction proceeds as follows:

WS₂ + S → WS₃

While this method is conceptually simple, controlling the stoichiometry and preventing the thermal decomposition of the product can be challenging.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods are versatile solution-based techniques for the synthesis of a wide range of materials, including tungsten trisulfide. These methods involve the reaction of a tungsten precursor with a sulfur source in a solvent at elevated temperatures and pressures within a sealed autoclave.

Key parameters that influence the final product in solvothermal/hydrothermal synthesis include the choice of tungsten precursor (e.g., tungsten hexachloride (WCl₆), ammonium tetrathiotungstate ((NH₄)₂WS₄)), the sulfur source (e.g., thioacetamide, elemental sulfur), the solvent (e.g., water, dimethylformamide (DMF)), the reaction temperature, and the reaction time. These parameters can be tuned to control the crystallinity, morphology, and particle size of the resulting WS₃ powder.

Thermal Decomposition of Precursors

Another common route to amorphous tungsten trisulfide is the thermal decomposition of a suitable precursor, most notably ammonium tetrathiotungstate ((NH₄)₂WS₄), in an inert atmosphere.[1] This method is valued for its ability to produce high-purity amorphous WS₃.

Quantitative Data on Synthesis Parameters

The following tables summarize the key quantitative parameters for different synthesis methods of tungsten trisulfide and related tungsten sulfides. Note: Explicit quantitative data for WS₃ synthesis is limited in the available literature; therefore, some data for WS₂ synthesis is included for comparative purposes.

Table 1: Solvothermal Synthesis of Crystalline Tungsten Trisulfide

| Parameter | Value | Reference |

| Tungsten Precursor | WO₃·0.33H₂O | [1][2] |

| Sulfur Source | Thioacetamide | [1][2] |

| Solvent | Dimethylformamide (DMF) | [1][2] |

| Temperature | 200 °C | [1][2] |

| Reaction Time | Not Specified | |

| Product Morphology | Desert-rose-like microspheres | [1][2] |

| Crystallinity | Crystalline | [1][2] |

Table 2: Hydrothermal Synthesis of Tungsten Disulfide (for comparison)

| Parameter | Value | Reference |

| Tungsten Precursor | Tungsten Hexachloride (WCl₆) | |

| Sulfur Source | Thioacetamide | |

| Solvent | Water | |

| Temperature | 180 - 240 °C | |

| Reaction Time | 12 - 48 hours | |

| Product Morphology | Nanoparticles, Nanosheets | |

| Purity | High (typically >99%) |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key synthesis methods discussed.

Protocol for Solvothermal Synthesis of Crystalline WS₃

This protocol is adapted from a method for synthesizing crystalline WS₃ with a desert-rose-like morphology.[1][2]

Materials:

-

Tungsten (VI) oxide monohydrate (WO₃·H₂O) or a hydrated tungsten oxide precursor

-

Thioacetamide (CH₃CSNH₂)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Centrifuge

-

Oven or vacuum oven

-

Fume hood

Procedure:

-

In a typical synthesis, combine the tungsten precursor (e.g., 0.2 g of WO₃·H₂O) and thioacetamide (e.g., 0.6 g) in a beaker.

-

Add a suitable amount of DMF (e.g., 30 mL) to the beaker and stir the mixture to ensure homogeneity.

-

Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 200°C in an oven for a specified duration (e.g., 24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

General Protocol for Solid-State Synthesis of WS₃

Materials:

-

Tungsten disulfide (WS₂) powder

-

Elemental sulfur (S) powder

Equipment:

-

Tube furnace with temperature control

-

Quartz tube

-

Inert gas supply (e.g., argon or nitrogen)

-

Mortar and pestle

Procedure:

-

Thoroughly grind a stoichiometric mixture of WS₂ and sulfur powder in a mortar and pestle.

-

Place the mixed powder in a quartz boat and position it in the center of a tube furnace.

-

Purge the tube furnace with an inert gas (e.g., argon) for at least 30 minutes to remove any oxygen.

-

Heat the furnace to a temperature in the range of 300-400°C under a continuous flow of inert gas.

-

Maintain the temperature for several hours to allow the reaction to complete.

-

After the reaction, cool the furnace down to room temperature under the inert gas flow.

-

The resulting black powder is tungsten trisulfide.

Visualization of Synthesis Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for the solvothermal synthesis of tungsten trisulfide powder.

Caption: Workflow for the solid-state synthesis of tungsten trisulfide powder.

Conclusion

The synthesis of tungsten trisulfide powder can be achieved through several methods, with solvothermal/hydrothermal routes offering greater control over the material's properties, and solid-state reactions providing a simpler, direct approach. The choice of synthesis method will depend on the desired characteristics of the final product, such as crystallinity and morphology, and the specific requirements of the intended application. Further research is needed to establish more comprehensive quantitative data for the various synthesis pathways to enable a more precise and reproducible production of tungsten trisulfide powder for advanced research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Tungsten Trisulfide (WS₃)

Abstract

Tungsten trisulfide (WS₃) is an inorganic compound of tungsten and sulfur that has garnered interest for its unique chemical and physical properties. Historically considered an amorphous material, recent advancements have led to the synthesis of a crystalline, layered form of WS₃. This guide provides a comprehensive overview of the chemical properties and structure of both amorphous and crystalline tungsten trisulfide, with a focus on quantitative data, experimental protocols, and structural representations to support researchers in materials science and catalysis. While not directly applicable to drug development, its catalytic properties may be of interest in synthetic chemistry.

Chemical and Physical Properties

Tungsten trisulfide is a chocolate-brown, solid inorganic compound with the chemical formula WS₃.[1] It is slightly soluble in cold water and forms a colloidal solution in hot water.[1] It exhibits solubility in solutions of alkali metal carbonates and hydroxides.[1]

Chemical Reactivity

WS₃ displays notable reactivity under various conditions:

-

Thermal Decomposition: When heated, tungsten trisulfide decomposes into tungsten disulfide (WS₂) and elemental sulfur.[1] The decomposition of amorphous WS₃ to WS₂ occurs between 330 and 470 °C in an inert atmosphere.[2]

-

Reaction with Sulfide Solutions: It reacts with sulfide solutions, such as ammonium sulfide, to form tetrathiotungstates.[1] WS₃ + (NH₄)₂S → (NH₄)₂WS₄[1]

-

Reduction with Hydrogen: Tungsten trisulfide can be reduced by hydrogen gas to form metallic tungsten and hydrogen sulfide.[1] WS₃ + 3H₂ → W + 3H₂S[1]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Molar Mass | 280.038 g/mol | [1] |

| Appearance | Chocolate-brown solid | [1] |

| W-S Bond Length (Approximate) | 2.15 Å | [3] |

| W-S Bond Dissociation Energy | 250-300 kJ/mol | [3] |

| Calculated Dipole Moment | ~1.2 D | [3] |

Structure of Tungsten Trisulfide

For a long time, WS₃ was primarily known in its amorphous form. However, recent research has successfully synthesized a crystalline variant with a layered structure.

Amorphous WS₃

Amorphous WS₃ is believed to possess a chain-like structure containing polysulfide anions. Spectroscopic studies suggest a complex local structure.

Crystalline WS₃

A crystalline form of WS₃ has been synthesized with a desert-rose-like morphology.[4][5] This crystalline WS₃ exhibits a layered structure and is proposed to belong to the trigonal crystal system.[4][5]

| Structural Parameter | Value | Reference |

| Crystal System | Trigonal (Hexagonal description) | [4][5] |

| Lattice Parameters (a, b, c) | 5.30 Å, 5.30 Å, 29.0 Å | [4][5] |

| Lattice Angles (α, β, γ) | 90°, 90°, 120° | [4][5] |

Spectroscopic Properties

X-ray Photoelectron Spectroscopy (XPS)

XPS is a key technique for determining the elemental composition and oxidation states in WS₃.

| Spectral Region | Binding Energy (eV) | Assignment | Reference |

| W 4f₇/₂ | 35.8 eV | W⁶⁺ | [3] |

| W 4f₅/₂ | 38.0 eV | W⁶⁺ | [3] |

| S 2p | Multiple peaks | Indicates bridging S₂²⁻ or apical S²⁻ | [4] |

Raman Spectroscopy

The Raman spectrum of the crystalline WS₃ is distinct from that of WS₂. While detailed peak assignments for WS₃ are still under investigation, the spectrum shows no characteristic peaks of WS₂.[6] For comparison, bulk WS₂ has two prominent peaks: an in-plane (E₂g) mode around 350 cm⁻¹ and an out-of-plane (A₁g) mode at approximately 420 cm⁻¹.[7]

Experimental Protocols

Synthesis of Amorphous WS₃ via Thermal Decomposition

This method involves the thermal decomposition of ammonium tetrathiotungstate ((NH₄)₂WS₄).

Procedure:

-

Place ammonium tetrathiotungstate powder in a tube furnace.

-

Heat the sample in an inert atmosphere (e.g., nitrogen or argon).

-

The formation of amorphous WS₃ occurs in the temperature range of 170-280 °C.[2]

Synthesis of Crystalline WS₃ via Solvothermal Sulfurization

This method produces crystalline WS₃ with a desert-rose-like morphology through the sulfurization of WO₃·0.33H₂O.[4][5]

Procedure:

-

Synthesize WO₃·0.33H₂O microspheres via a hydrothermal reaction of ammonium metatungstate.

-

In a Teflon-lined stainless-steel autoclave, add the as-prepared WO₃·0.33H₂O and elemental sulfur to a solvent such as N,N-dimethylformamide (DMF).

-

Seal the autoclave and heat it to 200 °C for 12 hours.[4]

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the black precipitate by centrifugation.

-

Wash the product with water multiple times.

-

Freeze-dry the final product to obtain crystalline WS₃.[4]

Characterization Methods

4.3.1. X-ray Diffraction (XRD)

-

Instrument: A standard powder X-ray diffractometer.

-

Radiation: Monochromatic Cu-Kα radiation (λ = 1.5406 Å).

-

Scan Range: Typically 5-80° 2θ.

-

Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

4.3.2. X-ray Photoelectron Spectroscopy (XPS)

-

X-ray Source: Al-Kα radiation (hν = 1486.71 eV).[4]

-

Calibration: The C 1s line at 284.8 eV is used for binding energy calibration.[8]

-

Analysis: High-resolution spectra are obtained for the W 4f and S 2p regions to determine chemical states.

4.3.3. Raman Spectroscopy

-

Objective: A microscope objective is used to focus the laser onto the sample.

-

Data Acquisition: Spectra are collected in a backscattering configuration.

Conclusion

Tungsten trisulfide presents a fascinating material with distinct properties in its amorphous and crystalline forms. The recent synthesis of crystalline WS₃ opens new avenues for research into its layered structure and potential applications, particularly in catalysis. This guide provides foundational data and methodologies to aid researchers in the synthesis, characterization, and exploration of this promising material.

References

- 1. Tungsten trisulfide - Wikipedia [en.wikipedia.org]

- 2. [PDF] Thermal decomposition of ammonium tetrathiotungstate | Semantic Scholar [semanticscholar.org]

- 3. webqc.org [webqc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of crystalline WS3 with a layered structure and desert-rose-like morphology - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. mcrnano.com [mcrnano.com]

- 8. Synthesis of crystalline this compound with a layered structure and desert-rose-like morphology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Decomposition of Tungsten Trisulfide (WS₃) to Tungsten Disulfide (WS₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten disulfide (WS₂), a transition metal dichalcogenide, has garnered significant attention for its unique electronic, optical, and catalytic properties. Its layered structure, analogous to graphene, allows for the formation of two-dimensional materials with potential applications in nanoelectronics, lubrication, and catalysis. One common synthetic route to obtain crystalline WS₂ is through the thermal decomposition of amorphous tungsten trisulfide (WS₃). This technical guide provides a comprehensive overview of this process, including the underlying chemical transformation, detailed experimental protocols, and characterization of the resulting material.

The Core Transformation: WS₃ to WS₂

The thermal decomposition of tungsten trisulfide is a solid-state reaction where amorphous WS₃, upon heating in an inert atmosphere, transforms into crystalline hexagonal WS₂ with the release of elemental sulfur. The overall reaction can be represented as:

WS₃ (amorphous) → WS₂ (crystalline) + S (gaseous)

This process is typically carried out at elevated temperatures, leading to a more ordered and thermodynamically stable disulfide phase. The removal of the excess sulfur atom from the trisulfide precursor is the key chemical change driving this transformation.

Quantitative Data Summary

The thermal decomposition of WS₃ to WS₂ can be quantitatively monitored using thermogravimetric analysis (TGA). The following table summarizes the key quantitative data associated with this process.

| Parameter | Value | Conditions | Source |

| Decomposition Temperature Range | 300 °C - 600 °C | Inert Atmosphere (e.g., Argon) | [1] |

| Theoretical Mass Loss | 11.4% | N/A | Calculated |

| Experimental Mass Loss | ~12.7% | Annealing at 600 °C in Argon | [1] |

| Primary Solid Product | Crystalline hexagonal WS₂ | Annealing in an inert atmosphere | [1] |

| Primary Gaseous Byproduct | Elemental Sulfur (S) | Inferred from mass loss | [1] |

Note: The slight discrepancy between the theoretical and experimental mass loss can be attributed to factors such as the presence of residual precursors or the sublimation of tungsten-containing compounds at higher temperatures.[1]

Experimental Protocols

Synthesis of Amorphous WS₃ Precursor

A common method for synthesizing the amorphous WS₃ precursor is through the thermal decomposition of ammonium tetrathiotungstate ((NH₄)₂WS₄).

Experimental Workflow for WS₃ Synthesis:

References

Tungsten Trisulfide (WS₃): A Versatile Precursor for Advanced Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tungsten trisulfide (WS₃) is emerging as a critical precursor material in the synthesis of highly active tungsten-based catalysts. Its unique properties and morphology make it an ideal starting point for creating catalysts for a range of applications, including hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and the hydrogen evolution reaction (HER). This guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of WS₃-derived materials, with a focus on experimental protocols and quantitative performance data.

Synthesis of Tungsten Trisulfide Precursors

The morphology and properties of the final catalyst are heavily influenced by the synthesis method of the initial WS₃ precursor. The most common methods include thermal decomposition, hydrothermal synthesis, and solvothermal synthesis.

Thermal Decomposition of Ammonium Tetrathiotungstate

A widely used laboratory and industrial method for producing WS₃ and subsequently WS₂ involves the thermal decomposition of ammonium tetrathiotungstate ((NH₄)₂WS₄). This method offers a controlled pathway to the desired tungsten sulfide phase.

Experimental Protocol:

-

Precursor Preparation: Ammonium tetrathiotungstate ((NH₄)₂WS₄) is used as the starting material.

-

Decomposition: The (NH₄)₂WS₄ is placed in a tube furnace under an inert atmosphere (e.g., nitrogen or argon).

-

Heating Ramp: The furnace is heated at a controlled rate (e.g., 5 °C/min).

-

WS₃ Formation: The temperature is held in the range of 170-280 °C for a specified duration (e.g., 2 hours) to facilitate the decomposition of (NH₄)₂WS₄ into amorphous tungsten trisulfide (WS₃).[1][2][3]

-

WS₂ Formation (Optional): For the direct conversion to tungsten disulfide (WS₂), the temperature is further increased to a range of 330-470 °C and held for a period (e.g., 2-4 hours) to induce the transformation of WS₃ to crystalline WS₂.[1][2][3]

-

Cooling and Passivation: The furnace is cooled to room temperature under the inert atmosphere. The resulting material is carefully collected.

Reaction Pathway:

Thermal decomposition pathway of (NH₄)₂WS₄.

Hydrothermal Synthesis of Tungsten Trisulfide

Hydrothermal synthesis offers a route to crystalline WS₃ with controlled morphologies at relatively lower temperatures compared to solid-state reactions.

Experimental Protocol:

-

Precursor Solution: A tungsten precursor, such as ammonium metatungstate hydrate, is dissolved in deionized water.

-

Acidification: An acid, like nitric acid, is added to the solution to adjust the pH.

-

Sulfur Source: A sulfur source, such as thioacetamide, is added to the solution.

-

Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 12-24 hours).

-

Product Recovery: After cooling, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.

Solvothermal Synthesis of Tungsten Trisulfide

Similar to the hydrothermal method, solvothermal synthesis utilizes organic solvents instead of water, allowing for a wider range of reaction temperatures and pressures, which can influence the resulting material's properties.

Experimental Protocol:

-

Precursor Dispersion: A tungsten precursor (e.g., tungsten hexachloride or previously synthesized WO₃·0.33H₂O) and a sulfur source (e.g., thioacetamide) are dispersed in an organic solvent such as dimethylformamide (DMF).

-

Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 200 °C) for a defined period (e.g., 12 hours).

-

Product Isolation: The resulting black precipitate is collected via centrifugation, washed thoroughly with water and ethanol, and then freeze-dried.

Catalytic Applications and Performance Data

Catalysts derived from WS₃ precursors exhibit excellent performance in various catalytic reactions, primarily due to the formation of highly active WS₂ phases.

Hydrotreating: Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN)

Tungsten sulfide catalysts are highly effective in removing sulfur and nitrogen compounds from petroleum feedstocks. The activity of these catalysts is often enhanced by the addition of promoters like nickel or cobalt.

| Catalyst System | Precursor | Reaction | Key Performance Metrics | Reference |

| Ni-W | Tetrathiotungstate-intercalated NiAl LDH | Hydrodearomatization (HDA) of tetralin | Superior HDA activity at 300 °C due to the preservation of WS₃ with active S₂²⁻ sites. | [2] |

| WS₂ | Ammonium tetrathiotungstate | Hydrodesulfurization of dibenzothiophene | Higher HDS activity compared to catalysts from ammonium thiosalt. | [4] |

| WS₂ | Methylammonium thiotungstate | Hydrodesulfurization of dibenzothiophene | Increased reaction rate with larger cation size in the precursor. | [4] |

| WS₂ | Butylammonium thiotungstate | Hydrodesulfurization of dibenzothiophene | Highest reaction rate among the tested thiotungstate precursors. | [4] |

| Ni-Mo-W Sulfides | Thiosalt decomposition | HDN of o-propylaniline and quinoline | High hydrogenation activity of tungsten sulfide is crucial for quinoline HDN.[5] | [5] |

Hydrogen Evolution Reaction (HER)

WS₂ derived from WS₃ is a promising and cost-effective electrocatalyst for the hydrogen evolution reaction, a key process in water splitting for hydrogen production.

| Catalyst | Precursor Synthesis | Overpotential (mV at 10 mA/cm²) | Tafel Slope (mV/dec) | Reference |

| Crystalline WS₃ | Solvothermal | 130 | 86 | |

| WS₂.₆₄ | Electrodeposition from (NH₄)₂WS₄ | ~390 | 43.7 | |

| WS₂ Nanosheets | Hydrothermal | 150-200 | 58 |

Experimental Workflows

Visualizing the experimental workflow provides a clear, step-by-step understanding of the synthesis process.

Workflow for Hydrothermal Synthesis of WS₃:

Hydrothermal synthesis workflow for WS₃.

Characterization of Tungsten Sulfide Catalysts

A variety of analytical techniques are employed to characterize the structural, morphological, and compositional properties of WS₃ precursors and the final WS₂ catalysts.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.

-

Transmission Electron Microscopy (TEM): To analyze the nanostructure and interlayer spacing.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.

-

Raman Spectroscopy: To identify vibrational modes characteristic of different tungsten sulfide phases.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area.

Conclusion

Tungsten trisulfide is a highly versatile and valuable precursor for the synthesis of advanced tungsten sulfide catalysts. By carefully controlling the synthesis conditions of WS₃, it is possible to tailor the properties of the final WS₂ catalyst to achieve high activity and selectivity in important industrial processes such as hydrotreating and in emerging energy applications like the hydrogen evolution reaction. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals working on the development of next-generation catalytic materials.

References

In-Depth Technical Guide to the Solubility of Tungsten Trisulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tungsten trisulfide (WS₃) in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes qualitative solubility information, details reaction-based dissolution pathways, and presents experimental protocols for solubility determination. Where direct data for tungsten trisulfide is unavailable, analogous information for molybdenum trisulfide (MoS₃) is provided for comparative insight, with the distinction clearly noted.

Executive Summary

Tungsten trisulfide is a chocolate-brown, inorganic compound with the chemical formula WS₃. Its solubility is a critical parameter in its application and processing, particularly in fields such as catalysis and materials science. This document outlines its solubility characteristics in aqueous solutions, alkaline media, and sulfide solutions. While quantitative solubility values are scarce, a qualitative understanding of its dissolution behavior is well-established. Tungsten trisulfide is generally insoluble in water and organic solvents but dissolves in alkaline solutions and sulfide solutions through chemical reactions.

Solubility Data

The solubility of tungsten trisulfide is predominantly characterized by its reactivity with the solvent. The following table summarizes the available solubility data.

| Solvent | Temperature (°C) | Pressure (atm) | Solubility | Notes |

| Cold Water | Standard | Standard | Slightly soluble[1] | Forms a colloidal solution. |

| Hot Water | Standard | Standard | Forms a colloidal solution[1] | Increased tendency to form a colloidal suspension compared to cold water. |

| Alkali Metal Carbonates (e.g., Na₂CO₃, K₂CO₃) | Standard | Standard | Soluble[1] | Dissolution occurs via a chemical reaction to form soluble tungstate and thiotungstate species. |

| Alkali Metal Hydroxides (e.g., NaOH, KOH) | Standard | Standard | Soluble[1] | Dissolution involves a chemical reaction, likely forming tungstate and thiotungstate salts. |

| Ammonium Sulfide ((NH₄)₂S) Solution | Standard | Standard | Soluble (reactive dissolution)[1] | Reacts to form soluble ammonium tetrathiotungstate ((NH₄)₂WS₄). |

Dissolution Mechanisms and Signaling Pathways

The dissolution of tungsten trisulfide in alkaline and sulfide solutions is a reactive process. The following diagrams illustrate the proposed chemical pathways.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility of tungsten trisulfide.

Protocol for Gravimetric Determination of Tungsten Trisulfide Solubility

This protocol outlines a general procedure for determining the solubility of tungsten trisulfide in a given solvent by measuring the mass of the dissolved solid in a saturated solution.

Materials:

-

Tungsten Trisulfide (WS₃) powder

-

Solvent of interest (e.g., deionized water, sodium hydroxide solution of known concentration)

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., vacuum filtration with pre-weighed filter paper)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tungsten trisulfide powder to a known volume of the solvent in a beaker.

-

Place the beaker in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Filter the withdrawn sample through a pre-weighed, dry filter paper to remove any suspended solid particles.

-

-

Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed beaker.

-

Evaporate the solvent by placing the beaker in a drying oven at a temperature below the decomposition temperature of tungsten trisulfide.

-

Once the solvent is completely evaporated, cool the beaker in a desiccator and weigh it.

-

The mass of the dissolved tungsten trisulfide is the final mass of the beaker and residue minus the initial mass of the empty beaker.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L using the formula: Solubility (g/L) = (Mass of dissolved WS₃ (g)) / (Volume of supernatant withdrawn (L))

-

Protocol for Spectrophotometric Determination of Tungsten Concentration

This protocol describes how to determine the concentration of tungsten in a solution, which can be used to quantify the solubility of tungsten trisulfide after its dissolution.

Materials:

-

A sample of the solution containing dissolved tungsten.

-

Spectrophotometer

-

Reagents for colorimetric analysis of tungsten (e.g., thiocyanate method).

-

Standard tungsten solution of known concentration.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of tungsten with known concentrations by diluting a stock standard solution.

-

To each standard solution, add the color-forming reagents according to the chosen analytical method (e.g., thiocyanate method).

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance using the spectrophotometer.

-

Plot a calibration curve of absorbance versus tungsten concentration.

-

-

Analysis of the Unknown Sample:

-

Take a known volume of the sample solution obtained from the solubility experiment.

-

Add the color-forming reagents in the same manner as for the standard solutions.

-

Measure the absorbance of the sample solution at the same wavelength.

-

-

Determination of Tungsten Concentration:

-

Use the calibration curve to determine the concentration of tungsten in the sample solution corresponding to its measured absorbance.

-

Calculate the solubility of tungsten trisulfide based on the determined tungsten concentration and the stoichiometry of the dissolved species.

-

Experimental Workflow and Logic

The process of determining the solubility of tungsten trisulfide involves several key steps, from the preparation of the saturated solution to the final analysis of the dissolved tungsten.

Conclusion

The solubility of tungsten trisulfide is a complex topic, largely governed by the reactive nature of the compound with specific solvents. While precise quantitative data remains limited in the public domain, this guide provides a thorough qualitative understanding and the necessary experimental frameworks for researchers to determine solubility in their specific applications. The dissolution in alkaline and sulfide solutions proceeds through chemical transformations, leading to the formation of soluble tungstate and tetrathiotungstate species. The provided protocols for gravimetric and spectrophotometric analysis offer robust methods for quantifying the solubility of tungsten trisulfide under various experimental conditions. Further research is encouraged to establish a comprehensive quantitative database of tungsten trisulfide solubility in a wider range of solvents and conditions.

References

A Technical Guide to the Oxidation States of Tungsten in Tungsten Trisulfide (WS₃)

For Researchers, Scientists, and Drug Development Professionals

Tungsten trisulfide (WS₃) is an inorganic compound that presents a complex case in the assignment of formal oxidation states.[1] Unlike simpler binary compounds, the electronic structure of WS₃, which is typically amorphous, involves a nuanced distribution of charges between the tungsten and sulfur atoms.[2] This guide provides an in-depth analysis of the oxidation states in WS₃, supported by experimental data and detailed protocols.

Unraveling the Complex Oxidation States in WS₃

While the formula WS₃ might suggest a simple tungsten(VI) and sulfide(II) configuration (W⁶⁺ and S²⁻), experimental evidence points to a more intricate reality. The amorphous nature of WS₃ allows for the formation of various local bonding environments.

The prevailing understanding is that WS₃ contains a mixture of tungsten oxidation states and, crucially, different forms of sulfur. The material is believed to be composed of tungsten(IV) and tungsten(VI) centers. The charge balance is maintained by the presence of both sulfide (S²⁻) and disulfide (S₂²⁻) ions. In this model, the tungsten atoms are in a higher average oxidation state than in the more common tungsten disulfide (WS₂), but not uniformly in the +6 state.

The presence of the disulfide anion (S₂²⁻) is key. In this ion, each sulfur atom has a formal oxidation state of -1. This peroxo-like linkage allows for a higher sulfur-to-metal ratio without requiring an excessively high positive charge on the tungsten atom. Therefore, the structure is best described as containing W⁴⁺, W⁶⁺, S²⁻, and S₂²⁻ species.

Experimental Determination: The Role of X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is the primary technique for probing the oxidation states of elements in a material. By analyzing the binding energies of core-level electrons, XPS provides direct insight into the chemical environment and oxidation state of the atoms.

For WS₃, analysis of the W 4f and S 2p core-level spectra reveals the presence of multiple species. The W 4f spectrum is typically deconvoluted into components corresponding to W⁴⁺ and W⁶⁺, while the S 2p spectrum shows contributions from both sulfide (S²⁻) and disulfide (S₂²⁻) ions.

Table 1: Representative XPS Binding Energies for Species in WS₃

| Core Level | Species | Typical Binding Energy (eV) |

| W 4f₇/₂ | W⁴⁺ | ~32.5 |

| W⁶⁺ | ~35.6 | |

| S 2p₃/₂ | S²⁻ (Sulfide) | ~162.0 |

| S₂²⁻ (Disulfide) | ~163.2 |

Note: These values are approximate and can vary based on the specific synthesis method, sample condition, and instrument calibration.

Detailed Experimental Protocol: XPS Analysis of WS₃

The following provides a generalized methodology for the XPS analysis of tungsten trisulfide powders.

Objective: To determine the constituent oxidation states of tungsten and sulfur in a WS₃ sample.

Materials and Equipment:

-

WS₃ powder sample

-

XPS spectrometer with a monochromatic Al Kα X-ray source

-

Ultra-high vacuum (UHV) chamber

-

Sample holder

-

Spatula and conductive carbon tape

-

Argon ion gun for sputter cleaning (optional)

-

Data analysis software

Procedure:

-

Sample Preparation:

-

Mount a fresh piece of conductive carbon tape onto the sample holder.

-

Using a clean spatula, press a small amount of the WS₃ powder firmly onto the carbon tape to create a thin, uniform layer.

-

Gently blow off any excess loose powder with a low flow of dry nitrogen.

-

Immediately insert the sample holder into the XPS instrument's load-lock chamber.

-

-

Instrument Setup and Data Acquisition:

-

Pump down the load-lock and then transfer the sample into the main UHV analysis chamber.

-

Allow the chamber pressure to stabilize, typically below 1 x 10⁻⁸ mbar.

-

Position the sample at the analysis point.

-

Use a monochromatic Al Kα X-ray source (1486.6 eV).

-

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Acquire a survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.

-

Acquire high-resolution spectra for the W 4f and S 2p regions. Use a pass energy of 20-40 eV to achieve good energy resolution.

-

-

Data Analysis:

-

Perform a Shirley background subtraction on the high-resolution spectra.

-

Use a peak-fitting software to deconvolute the W 4f and S 2p spectra.

-

For the W 4f spectrum, use two doublet peaks (4f₇/₂ and 4f₅/₂) for each oxidation state (W⁴⁺ and W⁶⁺). Constrain the spin-orbit splitting to ~2.18 eV and the area ratio of the doublet to 4:3.

-

For the S 2p spectrum, use at least two doublet peaks (2p₃/₂ and 2p₁/₂) corresponding to S²⁻ and S₂²⁻. Constrain the spin-orbit splitting to ~1.18 eV and the area ratio to 2:1.

-

-

Calculate the relative atomic concentrations of the different species from the areas of the fitted peaks.

-

Visualization of Proposed Species in Amorphous WS₃

The complex interplay of oxidation states in amorphous WS₃ can be represented as a network of interconnected species. The following diagram, generated using DOT language, illustrates this relationship.

Caption: Interrelationship of tungsten and sulfur species in WS₃.

Conclusion

The assignment of oxidation states in tungsten trisulfide is not trivial and requires looking beyond simple stoichiometric calculations. Based on extensive spectroscopic analysis, WS₃ is best described as an amorphous material containing a mixture of tungsten(IV) and tungsten(VI) cations. The charge neutrality is maintained by the presence of both sulfide (S²⁻) and disulfide (S₂²⁻) anions. This complex electronic structure is responsible for the unique chemical and physical properties of WS₃ and is a critical consideration for its application in catalysis, energy storage, and other advanced materials fields.

References

A Comprehensive Technical Guide to the Historical Development of Tungsten Sulfide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten disulfide (WS₂), a transition metal dichalcogenide, has emerged from relative obscurity to become a material of significant scientific and technological interest. Its unique layered structure, analogous to graphene, gives rise to a host of remarkable electronic, optical, mechanical, and catalytic properties. This in-depth technical guide provides a comprehensive overview of the historical development of WS₂ research, from its early applications as a robust lubricant to its current role at the forefront of nanoelectronics, catalysis, and biomedical research. This guide details key discoveries, the evolution of synthesis methodologies, and the burgeoning applications that continue to drive innovation in the field.

Historical Timeline of Tungsten Sulfide Research

The journey of tungsten sulfide research can be segmented into several key phases, each marked by significant discoveries that expanded its known properties and potential applications.

-

Early Studies and Lubrication (Pre-1990s): Tungsten disulfide, in its bulk form, was primarily recognized for its excellent lubricating properties, particularly in extreme conditions of high temperature and pressure. Its layered structure, with weak van der Waals forces between layers, allows for easy shear, making it an effective solid lubricant.[1]

-

The Dawn of Nanoscience (1990s): A pivotal moment in WS₂ research occurred in 1992 with the discovery of inorganic nanotubes and fullerene-like nanoparticles of tungsten disulfide. This discovery opened up a new dimension of research into the nanoscale properties of the material, moving beyond its traditional lubrication applications.

-

The Rise of 2D Materials (2000s-2010s): Following the isolation of graphene, the research community turned its attention to other two-dimensional materials. The successful exfoliation of monolayer and few-layer WS₂ revealed its fascinating electronic and optical properties. A key finding was the transition from an indirect bandgap in bulk WS₂ to a direct bandgap in its monolayer form, making it a promising material for optoelectronic devices.

-

Modern Era and Advanced Applications (2010s-Present): The last decade has witnessed an explosion in WS₂ research, with a focus on its applications in nanoelectronics, catalysis, energy storage, and even biomedicine. Researchers are actively exploring its use in transistors, sensors, as a catalyst for hydrodesulfurization in the petroleum industry, and in next-generation batteries.

Quantitative Data Summary

The physical, electronic, optical, mechanical, and thermal properties of tungsten disulfide are highly dependent on its structure, particularly the number of layers. The following tables summarize key quantitative data for bulk and monolayer WS₂.

Table 1: Physical and Electronic Properties

| Property | Bulk WS₂ | Monolayer WS₂ |

| Crystal Structure | Hexagonal | Hexagonal |

| Lattice Constant (a) | 3.15 Å | 3.15 Å |

| Interlayer Spacing | 6.18 Å | N/A |

| Bandgap | ~1.3 eV (Indirect) | ~2.0 eV (Direct) |

| Electron Mobility | ~50 cm²/Vs | Up to 1,100 cm²/Vs |

| Dielectric Constant | ~7.6 | ~4.5 |

Table 2: Optical Properties

| Property | Bulk WS₂ | Monolayer WS₂ |

| Refractive Index (at 633 nm) | ~4.0 | ~4.8 |

| Absorption Coefficient (at 633 nm) | ~1.5 x 10⁵ cm⁻¹ | ~5 x 10⁵ cm⁻¹ |

| Photoluminescence Peak | Weak | Strong at ~620 nm |

Table 3: Mechanical Properties

| Property | Bulk WS₂ | Monolayer WS₂ |

| Young's Modulus | ~170 GPa | ~270 GPa |

| Fracture Strength | - | ~25 GPa |

| Poisson's Ratio | 0.20 | 0.22 |

Table 4: Thermal Properties

| Property | Bulk WS₂ | Monolayer WS₂ |

| Thermal Conductivity (In-plane) | ~130 W/mK | ~32 W/mK |

| Specific Heat Capacity | ~230 J/kgK | - |

| Coefficient of Thermal Expansion | ~8 x 10⁻⁶ /K | - |

Key Experimental Protocols

The synthesis of high-quality tungsten disulfide nanomaterials is crucial for harnessing their unique properties. The following are detailed methodologies for three common synthesis techniques.

Hydrothermal Synthesis of WS₂ Nanosheets

This method is widely used for the scalable production of WS₂ nanosheets.

-

Precursor Preparation: Dissolve 0.5 g of sodium tungstate dihydrate (Na₂WO₄·2H₂O) and 1.0 g of thioacetamide (CH₃CSNH₂) in 70 mL of deionized water.

-

Reaction: Transfer the precursor solution to a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 200°C for 24 hours.

-

Product Collection: After cooling to room temperature, collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Synthesis of WS₂ Nanotubes via Sulfurization of Tungsten Oxide Nanowires

This two-step process yields high-quality, single-crystalline WS₂ nanotubes.

-

Step 1: Synthesis of Tungsten Oxide Nanowires:

-

Place a quartz boat containing tungsten hexachloride (WCl₆) in the center of a chemical vapor deposition (CVD) furnace.

-

Heat the furnace to 900°C under a constant flow of argon gas.

-

Introduce a controlled flow of water vapor to facilitate the growth of tungsten oxide (WO₃) nanowires on a silicon substrate placed downstream.

-

-

Step 2: Sulfurization:

-

Place the substrate with the as-grown WO₃ nanowires in the center of a two-zone CVD furnace.

-

Place a second quartz boat containing sulfur powder in the upstream zone.

-

Heat the sulfur to 200°C and the substrate to 800°C under a flow of argon gas.

-

Maintain these conditions for 1 hour to allow for the complete conversion of WO₃ nanowires to WS₂ nanotubes.

-

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Monolayer WS₂

This method is ideal for growing large-area, high-quality monolayer WS₂ films on various substrates.

-

Substrate Preparation: Clean a Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

-

Precursor Placement: Place a quartz boat containing tungsten trioxide (WO₃) powder in the center of the CVD furnace and the Si/SiO₂ substrate downstream. Place another quartz boat with sulfur powder upstream, outside the furnace, and heat it independently with a heating belt.

-

Growth Process:

-

Heat the furnace to 850°C under a constant flow of argon carrier gas (100 sccm).

-

Once the furnace reaches the desired temperature, heat the sulfur powder to 200°C to introduce sulfur vapor into the reaction chamber.

-

Continue the growth for 15 minutes.

-

After growth, turn off the heating for both the furnace and the sulfur and allow the system to cool down to room temperature naturally under the argon flow.

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways in tungsten sulfide research.

Caption: Process flow for hydrodesulfurization using a WS₂ catalyst.

Caption: Experimental workflow for fabricating a WS₂-based FET.

Caption: Simplified catalytic cycle of HDS on a WS₂ active site.

Conclusion

The historical development of tungsten sulfide research exemplifies the journey of a material from a niche industrial application to a versatile platform for fundamental science and advanced technology. The transition from bulk lubricant to nanoscale semiconductor has been driven by continuous innovation in synthesis and characterization techniques. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals seeking to explore the vast potential of WS₂. As research continues to uncover new properties and applications, tungsten disulfide is poised to play an increasingly important role in shaping the future of electronics, catalysis, and medicine.

References

Tungsten Sulfide Nanomaterials: A Technical Guide to Current and Potential Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tungsten sulfide nanomaterials are at the forefront of materials science, demonstrating significant potential across a spectrum of applications, from renewable energy to advanced medical therapies. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these versatile nanomaterials. While the majority of current research focuses on the two-dimensional tungsten disulfide (WS₂), this document also explores the emerging potential of tungsten trisulfide (WS₃). The guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further innovation in this exciting field.

Introduction to Tungsten Sulfide Nanomaterials

Tungsten sulfides are compounds of tungsten and sulfur, with the most researched forms being tungsten disulfide (WS₂) and, to a lesser extent, tungsten trisulfide (WS₃). As a member of the transition metal dichalcogenide (TMDC) family, WS₂ is a layered material with strong in-plane covalent bonds and weak van der Waals forces between layers, allowing for exfoliation into two-dimensional nanosheets. This structure imparts unique electronic, optical, and catalytic properties. WS₃, while less studied, is also gaining interest for its catalytic capabilities. This guide will primarily detail the extensive applications of WS₂ nanomaterials and then discuss the current understanding and potential of WS₃ nanomaterials.

Synthesis of Tungsten Sulfide Nanomaterials

The properties and performance of tungsten sulfide nanomaterials are highly dependent on their synthesis method. Various top-down and bottom-up approaches have been developed to produce high-quality materials with controlled morphology and dimensionality.

Synthesis of Tungsten Disulfide (WS₂) Nanomaterials

Several methods are employed for the synthesis of WS₂ nanomaterials, each with distinct advantages and outcomes.

-

Hydrothermal Synthesis: This common method involves the reaction of a tungsten precursor (e.g., tungsten salt) and a sulfur source (e.g., thioacetamide) in an aqueous solution under high temperature and pressure. It allows for good control over crystal size and morphology.

-

Chemical Vapor Deposition (CVD): CVD is a technique used to grow large-area, uniform thin films of WS₂ on a substrate. It involves the reaction of gaseous precursors at high temperatures.

-

Solvothermal Synthesis: Similar to the hydrothermal method, solvothermal synthesis uses organic solvents instead of water, enabling the formation of different crystal structures and morphologies.

-

Mechanical Exfoliation: This top-down approach involves using adhesive tape to peel off layers from a bulk WS₂ crystal to obtain single or few-layer nanosheets.

-

Liquid Phase Exfoliation: Bulk WS₂ powder is dispersed in a suitable solvent and subjected to sonication to overcome the van der Waals forces and exfoliate the layers.

Experimental Protocol: Hydrothermal Synthesis of WS₂ Nanosheets

This protocol describes a typical hydrothermal method for synthesizing WS₂ nanosheets.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Thioacetamide (C₂H₅NS)

-

Deionized (DI) water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Dissolve a specific molar ratio of sodium tungstate dihydrate and thioacetamide in DI water with vigorous stirring to form a homogeneous solution.

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 180-220 °C) for a specified duration (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation.

-

Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final WS₂ nanosheet product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.

Diagram: General Workflow for Hydrothermal Synthesis of WS₂ Nanomaterials

Caption: Workflow for the hydrothermal synthesis of WS₂ nanomaterials.

Synthesis of Tungsten Trisulfide (WS₃) Nanomaterials

The synthesis of WS₃ is less established than that of WS₂. The most common methods reported are:

-

Acidification of Thiotungstate Solutions: WS₃ can be precipitated by acidifying a solution of a thiotungstate salt, such as ammonium tetrathiotungstate ((NH₄)₂WS₄).[1]

-

Reaction of WS₂ with Sulfur: Heating tungsten disulfide with elemental sulfur can yield tungsten trisulfide.[1]

-

Sulfurization of Tungsten Precursors: Bubbling hydrogen sulfide gas through an acidified, hot solution of a tungsten salt can also produce WS₃.[1]

Experimental Protocol: Synthesis of Amorphous WS₃ via Acidification

This protocol outlines the synthesis of amorphous WS₃ by acidifying an ammonium tetrathiotungstate solution.

Materials:

-

Ammonium tetrathiotungstate ((NH₄)₂WS₄)

-

Hydrochloric acid (HCl)

-

Deionized (DI) water

Procedure:

-

Prepare an aqueous solution of ammonium tetrathiotungstate.

-

Slowly add hydrochloric acid to the solution while stirring continuously.

-

A chocolate-brown precipitate of WS₃ will form.[1]

-

Continue stirring for a set period to ensure complete precipitation.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with DI water to remove any remaining salts.

-

Dry the amorphous WS₃ powder under vacuum.

Diagram: Synthesis of WS₃ via Acidification of Thiotungstate

Caption: Process flow for the synthesis of amorphous WS₃.

Applications of Tungsten Disulfide (WS₂) Nanomaterials

WS₂ nanomaterials have been extensively investigated for a wide array of applications due to their unique properties.

Biomedical Applications

The favorable biocompatibility and strong near-infrared (NIR) absorbance of WS₂ nanosheets make them promising candidates for various biomedical applications.

-

Photothermal Therapy (PTT) for Cancer: WS₂ nanosheets can efficiently convert NIR light into heat, leading to localized hyperthermia and the ablation of cancer cells.

-

Drug Delivery: The large surface area of WS₂ nanosheets allows for the loading of anticancer drugs, which can be released at the tumor site through stimuli-responsive mechanisms such as pH changes or NIR irradiation.

-

Biosensing: WS₂-based platforms have been developed for the sensitive and selective detection of various biomolecules, including DNA and proteins.

-

Bioimaging: The intrinsic properties of WS₂ quantum dots and nanosheets can be utilized for fluorescence and photoacoustic imaging.

| Application | WS₂ Nanomaterial Type | Key Performance Metric | Reference |

| Photothermal Therapy | PEGylated WS₂ Nanosheets | High photothermal conversion efficiency | [2] |

| Drug Delivery | Doxorubicin-loaded WS₂ | pH-responsive drug release | |

| Biosensing | WS₂-based FET sensor | High sensitivity for biomolecule detection |

Catalysis

WS₂ nanomaterials, particularly their edge sites, exhibit excellent catalytic activity for various chemical reactions.

-

Hydrogen Evolution Reaction (HER): WS₂ is a promising non-precious metal catalyst for the electrochemical production of hydrogen from water. The catalytic activity is primarily attributed to the exposed edge sites of the nanosheets.[3]

-

Hydrodesulfurization (HDS): WS₂ is used as a catalyst in the petroleum industry to remove sulfur from crude oil fractions.[4]

| Catalytic Reaction | WS₂ Nanomaterial Form | Performance Metric | Reference |

| Hydrogen Evolution | Defect-rich WS₂ nanosheets | Low overpotential and Tafel slope | [3] |

| Hydrodesulfurization | Co- or Ni-promoted WS₂ | High sulfur removal efficiency | [4] |

Energy Storage

The layered structure of WS₂ nanomaterials makes them suitable for use in energy storage devices.

-

Lithium-ion Batteries: WS₂ has been explored as an anode material due to its high theoretical capacity.

-

Supercapacitors: The high surface area of WS₂ nanosheets contributes to their application as electrode materials in supercapacitors.

| Device | WS₂ Component | Performance Characteristic | Reference |

| Lithium-ion Battery | WS₂/Graphene composite | High reversible capacity and cycling stability | |

| Supercapacitor | Porous WS₂ nanosheets | High specific capacitance and rate capability |

Diagram: Mechanism of WS₂ in Photothermal Therapy

Caption: Signaling pathway of WS₂-mediated photothermal cancer therapy.

Potential Applications of Tungsten Trisulfide (WS₃) Nanomaterials

Research into the applications of WS₃ nanomaterials is still in its early stages. However, initial studies suggest potential in the following areas:

-

Catalysis for Hydrogen Evolution Reaction (HER): Amorphous WS₃ has been investigated as an electrocatalyst for HER, showing promising activity. Its disordered structure may provide a high density of active sites.

-

Energy Storage: The higher sulfur content in WS₃ compared to WS₂ could theoretically lead to a higher capacity when used as an electrode material in batteries. However, this remains to be extensively explored.

Further research is necessary to fully understand the properties of WS₃ nanomaterials and unlock their potential applications.

Characterization of Tungsten Sulfide Nanomaterials

A suite of characterization techniques is employed to analyze the morphology, structure, and composition of tungsten sulfide nanomaterials.

| Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) | Morphology, size, and crystal structure of individual nanoparticles. |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography of nanomaterial films or powders. |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and crystallite size. |

| Raman Spectroscopy | Vibrational modes, layer number, and quality of the material. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the constituent elements. |

| Atomic Force Microscopy (AFM) | Thickness and surface roughness of nanosheets. |

Future Outlook and Challenges

The field of tungsten sulfide nanomaterials holds immense promise. For WS₂, the key challenges lie in scalable and cost-effective synthesis of high-quality materials, as well as long-term biocompatibility and toxicity studies for in-vivo applications. For WS₃, the primary hurdle is the lack of fundamental research. A concerted effort is needed to develop controlled synthesis methods and to thoroughly investigate its physical and chemical properties. Addressing these challenges will pave the way for the translation of these remarkable materials from the laboratory to real-world applications.

Conclusion

Tungsten disulfide (WS₂) nanomaterials have demonstrated a remarkable range of applications, particularly in biomedicine, catalysis, and energy storage. The established synthesis protocols and well-documented properties make WS₂ a material of significant current interest. While tungsten trisulfide (WS₃) is comparatively underexplored, its potential as a catalyst and energy storage material warrants further investigation. This guide has provided a detailed overview of the current state of research, offering valuable insights and methodologies for professionals seeking to advance the application of tungsten sulfide nanomaterials. Continued research and development in this area are poised to yield transformative technologies with far-reaching impacts.

References

Methodological & Application

Application Notes & Protocols: Solvothermal Synthesis of Crystalline Tungsten Trisulfide (WS₃)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tungsten trisulfide (WS₃), a lesser-known counterpart to the well-studied tungsten disulfide (WS₂), has garnered interest for its potential applications, notably as an electrochemical catalyst.[1][2] Historically, WS₃ has primarily been synthesized in an amorphous form, which has limited the understanding of its crystal structure and properties.[2] Recent advancements have enabled the synthesis of crystalline WS₃ through a solvothermal method.[2] This protocol details a reproducible solvothermal synthesis of crystalline WS₃ with a unique "desert-rose-like" morphology.[3][2]

Experimental Protocol

This section outlines the detailed methodology for the solvothermal synthesis of crystalline WS₃.

Materials:

-

Tungsten trioxide hydrate (WO₃·0.33H₂O)

-

Thioacetamide (C₂H₅NS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Equipment:

-

23 mL Teflon-lined stainless-steel autoclave

-

Centrifuge (capable of 10,000 rpm)

-

Freeze-dryer

-

Standard laboratory glassware and safety equipment

Procedure:

-

Precursor Mixture Preparation: In a suitable vessel, thoroughly mix 0.10 g of WO₃·0.33H₂O, 0.42 g of thioacetamide, and 14 g of DMF.[1]

-

Solvothermal Reaction: Transfer the mixture into a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 200 °C for 12 hours.[1]

-

Product Collection: After the reaction, allow the autoclave to cool down to room temperature. Collect the black precipitate by centrifugation at 10,000 rpm.[1][3]

-

Washing: Wash the collected precipitate with deionized water five times to remove any unreacted precursors and solvent residues.[1]

-

Drying: Freeze-dry the washed product to obtain the final crystalline WS₃ powder.[1]

Data Presentation

The synthesized crystalline WS₃ exhibits distinct structural and morphological characteristics. The following table summarizes key quantitative data obtained from characterization studies.

| Parameter | Value | Characterization Technique |

| Crystal System | Trigonal | 3D Electron Diffraction & Powder X-ray Diffraction |

| Lattice Parameters (Hexagonal) | a = 5.30 Å, b = 5.30 Å, c = 29.0 Å, α = 90°, β = 90°, γ = 120° | 3D Electron Diffraction & Powder X-ray Diffraction |

| Morphology | Desert-rose-like microspheres | Scanning Electron Microscopy (SEM) |

Characterization

The composition and crystallinity of the synthesized WS₃ can be confirmed through various analytical techniques:

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and oxidation states of tungsten and sulfur.[1][3]

-

Thermogravimetric Analysis (TGA): Can be used to study the thermal stability of the material.

-

Powder X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity. The diffraction peak at approximately 31.8° can be assigned to the (0 1 8) plane of the trigonal crystal structure.[1]

-

Scanning Electron Microscopy (SEM): Reveals the "desert-rose-like" microsphere morphology of the crystalline WS₃.[3]

Experimental Workflow

The following diagram illustrates the key steps in the solvothermal synthesis of crystalline WS₃.

Potential Applications

The synthesized crystalline WS₃ shows potential as a catalyst for the electrochemical hydrogen evolution reaction (HER), extending the applications of layered tungsten sulfide materials.[1][3][2] Further research into its unique crystalline structure may unveil additional applications in electronics and materials science.

References

- 1. Synthesis of crystalline this compound with a layered structure and desert-rose-like morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of crystalline this compound with a layered structure and desert-rose-like morphology - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for WS₃ as a Catalyst in the Hydrogen Evolution Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tungsten trisulfide (WS₃) as an emerging electrocatalyst for the hydrogen evolution reaction (HER). This document details the synthesis of WS₃, protocols for its electrochemical evaluation, and a summary of its performance metrics. The information is intended to guide researchers in the application of WS₃ for efficient hydrogen production.

Introduction to WS₃ as a HER Catalyst

Tungsten trisulfide (WS₃) is a transition metal sulfide that has garnered interest as a cost-effective and efficient catalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. Both crystalline and amorphous forms of WS₃ have demonstrated catalytic activity, with their performance influenced by factors such as morphology, crystallinity, and the presence of dopants. This document outlines the synthesis and application of WS₃ for HER, providing researchers with the necessary protocols to investigate its catalytic properties.

Data Presentation

The following table summarizes the key performance metrics for both crystalline and amorphous WS₃-based catalysts in acidic media.

| Catalyst Type | Morphology | Overpotential (mV at 10 mA/cm²) | Tafel Slope (mV/dec) | Exchange Current Density (A/cm²) | Stability |

| Crystalline WS₃ | Desert-rose-like microspheres | 130 | 86 | 1.4 x 10⁻⁷ | Activity significantly reduces after annealing at 300 °C. |

| Amorphous NiWS | Film | 265 | 55 | 3.5 x 10⁻⁶ | Sustained current density of 8.6 mA/cm² at 250 mV overpotential for 24 hours.[1] |

Experimental Protocols

Solvothermal Synthesis of Crystalline WS₃

This protocol describes the synthesis of crystalline WS₃ with a desert-rose-like morphology via a solvothermal method.

Materials:

-

Ammonium metatungstate hydrate ((NH₄)₆H₂W₁₂O₄₀ · xH₂O)

-

Thioacetamide (C₂H₅NS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Equipment:

-

Hydrothermal synthesis autoclave with a Teflon liner (23 mL)

-

Centrifuge

-

Freeze dryer

-

Oven

Procedure:

-

Synthesis of WO₃·0.33H₂O precursor:

-

Dissolve 0.210 g of ammonium metatungstate hydrate in 14 mL of deionized water.

-

Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 180 °C for 12 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven at 60 °C.

-

-

Solvothermal Sulfurization to WS₃:

-

Thoroughly mix 0.10 g of the synthesized WO₃·0.33H₂O, 0.42 g of thioacetamide, and 14 g of DMF.

-

Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 200 °C for 12 hours.

-

Allow the autoclave to cool to room temperature.

-

Collect the black precipitate by centrifugation at 10,000 rpm.

-

Wash the product with deionized water five times.

-

Freeze-dry the final crystalline WS₃ product.

-

Electrochemical Evaluation of HER Activity

This protocol details the procedure for assessing the HER performance of the synthesized WS₃ catalyst.

Materials:

-

WS₃ catalyst ink (disperse 5 mg of catalyst in 1 mL of a 3:1 v/v water/ethanol solution with 50 µL of 5 wt% Nafion solution, sonicate for 30 minutes)

-

Working electrode (e.g., glassy carbon electrode)

-

Counter electrode (e.g., graphite rod)

-

Reference electrode (e.g., Ag/AgCl in saturated KCl)

-

Electrolyte: 0.5 M H₂SO₄ aqueous solution

-

High-purity nitrogen (N₂) gas

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

Procedure:

-

Working Electrode Preparation:

-

Deposit a specific volume of the catalyst ink onto the surface of the glassy carbon electrode to achieve a desired loading (e.g., 0.28 mg/cm²).

-

Allow the electrode to dry at room temperature.

-

-

Electrochemical Measurements:

-

Assemble the three-electrode cell with the WS₃-modified working electrode, counter electrode, and reference electrode in the 0.5 M H₂SO₄ electrolyte.

-

Purge the electrolyte with N₂ gas for at least 30 minutes to remove dissolved oxygen. Maintain a N₂ atmosphere over the electrolyte during the measurements.

-

Perform Linear Sweep Voltammetry (LSV) at a scan rate of 2 mV/s to obtain the polarization curve. The potential should be corrected for iR-drop.

-

The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

-

The Tafel slope is determined by fitting the linear portion of the Tafel plot (overpotential vs. log(current density)) to the Tafel equation (η = b log(j) + a), where 'b' is the Tafel slope.

-

Stability Test: Perform chronoamperometry at a constant overpotential that initially produces a current density of 10 mA/cm² for an extended period (e.g., 10 hours) to evaluate the catalyst's durability.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and electrochemical evaluation of the WS₃ HER catalyst.

References

Application Notes and Protocols for the Electrochemical Deposition of Tungsten Sulfide Films

Introduction

Tungsten sulfide thin films, particularly in their layered dichalcogenide (WS₂) and amorphous trisulfide (WS₃) forms, are materials of significant interest for applications in electronics, catalysis, and energy storage. Electrochemical deposition is a scalable, cost-effective, and versatile method for synthesizing these thin films. This document provides an overview of the electrochemical deposition of tungsten sulfide films, with a focus on the challenges and current research landscape. While direct and reproducible protocols for the electrochemical deposition of stoichiometric tungsten trisulfide (WS₃) are not well-established in the literature, this document outlines the methodologies for depositing tungsten disulfide (WS₂) and discusses the chemical pathways that can lead to sulfur-rich amorphous films.

Challenges in the Electrochemical Deposition of Tungsten Trisulfide (WS₃)

The electrochemical deposition of tungsten sulfides typically involves the reduction of a tungsten precursor in the presence of a sulfur source. A common precursor for sulfur-rich films is the tetrathiotungstate anion, [WS₄]²⁻. However, the electrochemical reduction of [WS₄]²⁻ to form pure WS₃ is challenging. Reports in the literature indicate that the reduction of ammonium tetrathiotungstate, [NH₄]₂[WS₄], in non-aqueous electrolytes tends to produce sulfur-rich, amorphous films with a stoichiometry closer to WS₂.₈.[1] Achieving the precise +6 oxidation state for tungsten and the correct stoichiometry for WS₃ via electrochemical methods remains a significant hurdle.

Further complicating the synthesis is the tendency of the process to yield tungsten disulfide (WS₂) when using other precursors. For instance, single-source precursors like [NEt₄]₂[WS₂Cl₄] have been specifically designed to yield a 1:2 tungsten-to-sulfur ratio, resulting in the deposition of WS₂.[1][2][3][4] While this approach is successful for WS₂ synthesis, it underscores the difficulty in controlling the stoichiometry to achieve WS₃.

Experimental Protocols: Electrochemical Deposition of Tungsten Disulfide (WS₂) from a Single-Source Precursor

This protocol is adapted from methodologies developed for the deposition of tungsten disulfide, which is the most closely related and well-documented electrochemical process.

1. Precursor Synthesis and Electrolyte Preparation:

-

Precursor: Tetraethylammonium tetrathiocyanatotungstate(IV), [NEt₄]₂[WS₂Cl₄], is a suitable single-source precursor. This precursor is designed to provide a 1:2 ratio of tungsten to sulfur, facilitating the deposition of WS₂.[1][2][3][4]

-

Electrolyte: A non-aqueous electrolyte is recommended to avoid the hydrogen evolution reaction that can occur in aqueous solutions.[4] A typical electrolyte consists of:

-

5 mM [NEt₄]₂[WS₂Cl₄] in dichloromethane (CH₂Cl₂).

-

0.1 M Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

-

-

Preparation: The electrolyte solution should be prepared in an inert atmosphere (e.g., a glovebox) to prevent contamination from atmospheric moisture and oxygen.

2. Electrochemical Cell Setup:

-

Working Electrode: A conductive substrate such as fluorine-doped tin oxide (FTO) coated glass, glassy carbon, or a metal foil (e.g., titanium, platinum).

-

Counter Electrode: A platinum wire or mesh.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

-

Cell: A three-electrode electrochemical cell.

3. Electrochemical Deposition Procedure:

-

Cyclic Voltammetry (CV): Prior to deposition, it is advisable to perform cyclic voltammetry to determine the reduction potential of the precursor in the chosen electrolyte. This will help in selecting the appropriate deposition potential.

-

Potentiostatic Deposition: The WS₂ film is grown by applying a constant potential.

-

The working electrode is immersed in the electrolyte solution.

-

A constant potential, determined from the CV, is applied using a potentiostat. The deposition potential is typically in the range where the reduction of the [WS₂Cl₄]²⁻ complex occurs.

-

The deposition time can be varied to control the thickness of the film.

-

-

Post-Deposition Treatment:

Data Presentation: Deposition Parameters for Tungsten Disulfide (WS₂) Films

| Parameter | Value | Reference |

| Precursor | [NEt₄]₂[WS₂Cl₄] | [1][2][3][4] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1][2][3][4] |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) | |

| Deposition Mode | Potentiostatic | [1][2][3] |

| Post-annealing Temperature | 500 °C (under N₂) | [4] |

Characterization of Deposited Films

-

Morphology and Composition: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can be used to study the surface morphology and elemental composition of the films.

-

Crystallinity: X-ray Diffraction (XRD) and Raman Spectroscopy are employed to determine the crystal structure and phase purity of the deposited material. The as-deposited films are typically amorphous, while annealed films may show crystalline peaks corresponding to WS₂.[4]

-

Chemical State: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation states of tungsten and sulfur, confirming the formation of tungsten sulfide.

Visualizations

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Tungsten disulfide thin films via electrodeposition from a single source precursor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Tungsten disulfide thin films via electrodeposition from a single source precursor - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03297F [pubs.rsc.org]

Application Notes and Protocols for the Characterization of Tungsten Trisulfide (WS₃) using X-ray Diffraction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tungsten trisulfide (WS₃) is a material of interest in various fields, including catalysis and as a precursor for the synthesis of two-dimensional tungsten disulfide (WS₂). The characterization of WS₃ is a crucial step in ensuring the quality and desired properties of the final material. X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. This document provides a detailed protocol for the characterization of WS₃, which often presents as an amorphous material, and its subsequent thermal conversion to crystalline WS₂.